molecular formula C16H20N4O4S B2892246 6-(1-(Methylsulfonyl)piperidine-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile CAS No. 2034485-59-9

6-(1-(Methylsulfonyl)piperidine-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile

Cat. No. B2892246
CAS RN: 2034485-59-9
M. Wt: 364.42
InChI Key: DLENQMYKIPIPGL-UHFFFAOYSA-N
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Description

The compound contains several functional groups including a piperidine ring, a naphthyridine ring, a carbonyl group, and a nitrile group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the piperidine ring, followed by the introduction of the carbonyl and nitrile groups. The naphthyridine ring could be formed via a cyclization reaction .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring is a five-membered ring with one nitrogen atom, while the naphthyridine is a two-ring system containing four nitrogen atoms .


Chemical Reactions Analysis

The compound’s reactivity would be influenced by the functional groups present. For example, the carbonyl group could undergo nucleophilic addition reactions, while the nitrile group could be hydrolyzed to a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like the carbonyl and nitrile groups could increase its solubility in polar solvents .

Scientific Research Applications

Microwave-Assisted Synthesis

Microwave irradiation and conventional heating were utilized to prepare a series of novel compounds, including 2-(4-substituted piperazin-1-yl)-1,8-naphthyridine-3-carbonitrile, by employing 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile as an intermediate. These compounds were evaluated for their potential as 5-HT3 receptor antagonists, showcasing the versatility of such chemical structures in medicinal chemistry applications (R. Mahesh, R. V. Perumal, & P. V. Pandi, 2004).

Synthesis of Pyridine and Fused Pyridine Derivatives

The reaction of specific pyridine derivatives led to the synthesis of a new series of compounds, demonstrating the broad applicability of this chemical structure in creating diverse molecules with potential pharmaceutical applications. This research highlights the chemical reactivity and versatility of pyridine carbonitriles in synthesizing novel heterocyclic compounds (S. A. Al-Issa, 2012).

Antimicrobial Applications

Novel derivatives of a similar structure were synthesized and evaluated for their antimicrobial properties, including antibacterial and antifungal effects. This study underscores the potential of naphthyridine derivatives in developing new antimicrobial agents, contributing valuable insights into the fight against microbial resistance (Mohammadreza Moghaddam‐manesh et al., 2020).

Antitumor Activity

Compounds with structural similarities were investigated for their potential antitumor activities, with specific derivatives exhibiting remarkable activity against various cancer cell lines. This research area is crucial for discovering new therapeutic agents that can provide more effective treatments for cancer (B. Insuasty et al., 2013).

Future Directions

The potential applications of this compound would depend on its physical, chemical, and biological properties. It could be of interest in fields like medicinal chemistry, materials science, or chemical biology .

properties

IUPAC Name

6-(1-methylsulfonylpiperidine-4-carbonyl)-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O4S/c1-25(23,24)20-6-2-11(3-7-20)16(22)19-5-4-14-13(10-19)8-12(9-17)15(21)18-14/h8,11H,2-7,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLENQMYKIPIPGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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